![molecular formula C12H12Cl2N2 B384513 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole CAS No. 488093-82-9](/img/structure/B384513.png)
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole has been accomplished using cyclopropanation processes . Quaternary ammonium salts containing gem-dichlorocyclopropane and 1,3-dioxolane groups were synthesized in high yield . The reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane were studied .Scientific Research Applications
Medicinal Chemistry
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole: has shown potential in medicinal chemistry due to its structural similarity to compounds that exhibit biological activity. Its benzimidazole core is a common motif in pharmacologically active molecules, suggesting possible utility in drug design and synthesis. For instance, benzimidazole derivatives have been explored for their antiviral, antifungal, and antibacterial properties .
Agriculture
In the agricultural sector, this compound could be investigated for its use as a precursor in the synthesis of pesticides or herbicides. The dichlorocyclopropyl group may confer unique reactivity that could lead to the development of novel agrochemicals aimed at improving crop protection.
Material Science
The applications in material science could involve the use of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole as a building block for the creation of new polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable candidate for the synthesis of advanced materials with desired properties .
Environmental Science
Environmental science research might leverage this compound in the study of degradation processes or as a standard in analytical methods to detect similar structures in environmental samples. Understanding its behavior in different conditions can provide insights into the environmental fate of structurally related compounds .
Analytical Chemistry
In analytical chemistry, 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole could serve as a reference compound for method development. Its unique structure could help in the calibration of instruments and in the establishment of analytical protocols for the detection of related compounds .
Biochemistry
Finally, in biochemistry, the compound’s reactivity could be harnessed in mechanistic studies or as a probe to understand biological pathways. Its interactions with biological macromolecules could shed light on the molecular basis of certain biochemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their cytotoxic properties against cancer cell lines .
Mode of Action
The dichlorocyclopropyl group may also play a role in the compound’s activity, possibly through a mechanism involving the formation of reactive intermediates .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various cellular processes, including dna replication and protein synthesis .
Pharmacokinetics
The compound’s molecular weight (18308 g/mol) suggests that it could be absorbed and distributed in the body. The presence of the dichlorocyclopropyl group might influence its metabolic stability .
Result of Action
Similar compounds have shown cytotoxic effects against cancer cell lines .
properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2/c1-8-15-10-4-2-3-5-11(10)16(8)7-9-6-12(9,13)14/h2-5,9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCEYFKCICCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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